3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost, and other factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of several functional groups and a large number of atoms. The pyrrolidinyl group, for example, is a five-membered ring containing nitrogen, which can contribute to the molecule’s three-dimensional shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the pyrrolidinyl group might participate in reactions typical of amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and solubility .Scientific Research Applications
Antimicrobial Applications
Compounds related to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide have been studied for their potential antimicrobial properties. Research indicates that similar compounds possess significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections. This includes research on fluoroquinolone-based compounds for antifungal and antibacterial activities (Patel & Patel, 2010), and the evaluation of quinazolinone derivatives for their potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activity (Farag et al., 2012).
Structural and Chemical Analysis
Studies have been conducted on the crystal structures of compounds similar to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide, providing insights into their molecular conformations and potential reactivity. This includes research on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, which aids in understanding the molecular interactions and potential applications of these compounds (Ullah & Altaf, 2014).
Potential in Cancer Treatment
Some derivatives of the compound have been explored for their potential use in cancer treatment. Research indicates that compounds with similar structures can act as intermediates in the synthesis of biologically active compounds, potentially contributing to the development of new anticancer drugs. This is exemplified in the synthesis and evaluation of pyridin-2-one derivatives for anticancer applications (Wang et al., 2016).
Neuropharmacological Research
Research into neuropharmacological applications of related compounds, such as in the role of orexin-1 receptor mechanisms on compulsive food consumption, suggests potential avenues for exploring the effects of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide in similar contexts. These studies can provide insights into the neurological impact and potential therapeutic applications of these compounds (Piccoli et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-22-11-4-18(5-12-22)17-29-25(33)19-6-13-23-24(16-19)30-27(31-14-2-3-15-31)32(26(23)34)21-9-7-20(28)8-10-21/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMLLYDEVDUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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